molecular formula C20H23NOS B1613948 2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone CAS No. 898781-84-5

2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone

Cat. No. B1613948
CAS RN: 898781-84-5
M. Wt: 325.5 g/mol
InChI Key: XMAFKWUZNHDPLQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-2’-thiomorpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is commonly used as a photoinitiator in the polymer industry and as a UV filter in cosmetic products. The compound has a CAS Number of 898782-73-5 and a linear formula of C20H23NOS .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-2’-thiomorpholinomethyl benzophenone is represented by the linear formula C20H23NOS . Its IUPAC name is (2,4-dimethylphenyl)[4-(4-thiomorpholinylmethyl)phenyl]methanone . The InChI code is 1S/C20H23NOS/c1-15-3-8-19(16(2)13-15)20(22)18-6-4-17(5-7-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dimethyl-2’-thiomorpholinomethyl benzophenone is 325.47 . The predicted density is 1.138 g/cm3 . The boiling point is predicted to be 467.4±45.0 °C .

Scientific Research Applications

Environmental Applications

One significant application involves the environmental-friendly fabrication of tertiary amine-functionalized adsorption resins, which are used for the removal of benzophenone-4 from water. This process benefits from a one-step fabrication method that aims to reduce pollution risk, costs, and time while enhancing adsorption capacity. The optimal resin demonstrated strong resistance against natural organic matter and inorganic ions, showcasing its efficiency in water purification processes (Zhou et al., 2018).

Photoinitiator in Polymerization

Benzophenone derivatives, including those structurally related to 2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone, are explored for their reactivity and efficiency as photoinitiators in polymerization processes. The reactivity of these compounds can significantly influence the polymerization rate and efficiency, with variations based on the substituents altering their excited state properties (Fouassier et al., 1995).

Photochemistry for Bioorganic and Material Science

In bioorganic chemistry and material science, the unique photochemical properties of benzophenone photophores are utilized. These properties include the formation of a biradicaloid triplet state upon excitation, which can abstract a hydrogen atom from C-H bonds, leading to stable covalent C-C bond formation. This process finds applications in ligand-protein interaction mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).

Photocrosslinking in Biological Studies

Benzophenones serve as effective photocrosslinking agents in biological studies, enabling the in vivo incorporation of photocrosslinking amino acids into proteins within Escherichia coli. This methodology facilitates the exploration of protein interactions both in vitro and in vivo, providing insights into protein structures and functions (Chin et al., 2002).

Clathrate Formation and Molecular Interactions

Research on 1-benzoyl-2-hydroxyindoline derivatives, which share functional similarities with 2,4-Dimethyl-2'-thiomorpholinomethyl benzophenone, has shown their ability to form clathrate compounds with benzene. This demonstrates the importance of edge-to-face interactions between aromatic rings in the formation of inclusion complexes, which is relevant in the design of molecularly structured materials (Eto et al., 2011).

properties

IUPAC Name

(2,4-dimethylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-7-8-18(16(2)13-15)20(22)19-6-4-3-5-17(19)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAFKWUZNHDPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CCSCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643821
Record name (2,4-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898781-84-5
Record name (2,4-Dimethylphenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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